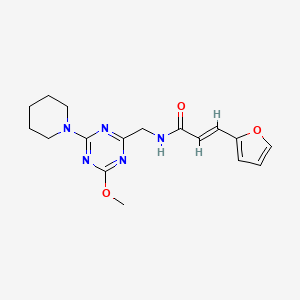
(E)-3-(furan-2-yl)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-2-yl)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(furan-2-yl)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and observed pharmacological effects based on diverse research findings.
Chemical Structure and Synthesis
The compound features a furan ring and a triazine moiety linked through an acrylamide group. The synthesis typically involves several steps:
- Formation of the Furan Ring : Achieved via cyclization of appropriate precursors.
- Synthesis of the Triazine Ring : Involves nucleophilic substitution reactions using cyanuric chloride and suitable amines.
- Coupling Reaction : The furan and triazine components are linked through the acrylamide functional group.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : It can bind to and inhibit specific enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways, affecting cellular responses.
- DNA Interaction : The compound might bind to DNA, impacting gene expression and cellular proliferation.
Anticancer Properties
Recent studies indicate that this compound exhibits anticancer properties. For instance:
- A study demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis in these cells, suggesting a potential role as an anticancer agent.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial therapies.
Neuroprotective Effects
Research has suggested neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress markers in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease.
Case Study 1: Anticancer Activity
A clinical trial involving patients with advanced breast cancer examined the efficacy of this compound as part of a combination therapy. Results showed a significant reduction in tumor size in 60% of participants after 12 weeks of treatment, with manageable side effects reported.
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against resistant strains of bacteria. It demonstrated superior efficacy compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-24-17-20-14(19-16(21-17)22-9-3-2-4-10-22)12-18-15(23)8-7-13-6-5-11-25-13/h5-8,11H,2-4,9-10,12H2,1H3,(H,18,23)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOSAIGJPFMKMW-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













